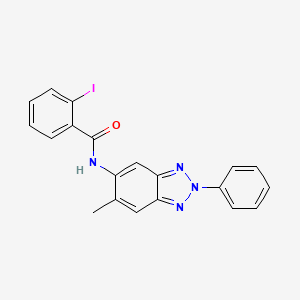![molecular formula C30H29NO5 B4921673 1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4921673.png)
1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate, commonly known as BmN, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenoxyacetate derivatives, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of BmN is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. BmN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects
BmN has been shown to have a variety of biochemical and physiological effects. Studies have reported that BmN can reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BmN has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
BmN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to exhibit low toxicity in animal models. However, there are also limitations to its use in lab experiments. BmN has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in therapeutic applications.
将来の方向性
There are several future directions for the research on BmN. One potential direction is the development of BmN analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of BmN as a treatment for other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to elucidate the mechanism of action of BmN and its effects on various signaling pathways in the body.
Conclusion
In conclusion, BmN is a synthetic compound that has shown potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic uses. The development of BmN analogs with improved properties and the investigation of its effects on other diseases are important future directions for research on this compound.
合成法
The synthesis of BmN involves the reaction between 1-naphthol and 2-(2-methoxyphenyl)-2-oxoethyl bromide, followed by the reaction with butyryl chloride and phenoxyacetic acid. The final product is obtained after purification through column chromatography. This method has been reported to yield BmN with a purity of over 98%.
科学的研究の応用
BmN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that BmN could be used as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
[1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-3-11-27(32)31-30(24-16-9-10-17-25(24)34-2)29-23-15-8-7-12-21(23)18-19-26(29)36-28(33)20-35-22-13-5-4-6-14-22/h4-10,12-19,30H,3,11,20H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZXMMMCRIZSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1OC)C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

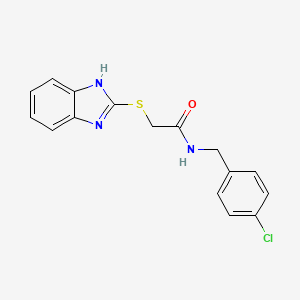

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)
![N,N-dimethyl-6-(3-{1-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinamide](/img/structure/B4921645.png)
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)
![N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4921655.png)
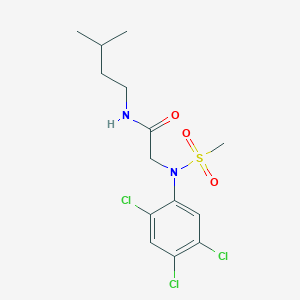
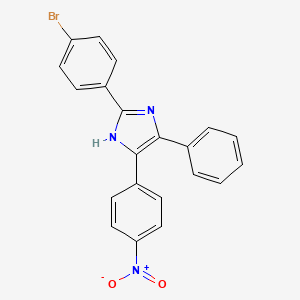
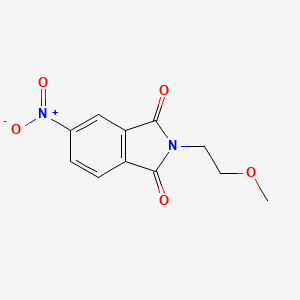
![N'-(3-methoxypropyl)-N-methyl-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4921687.png)
